

Spectroscopic data (NMR, IR, MS) of 2-Iodo-7-nitro-9H-fluorene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-7-nitro-9H-fluorene

Cat. No.: B1605247

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Authored by: Gemini, Senior Application Scientist

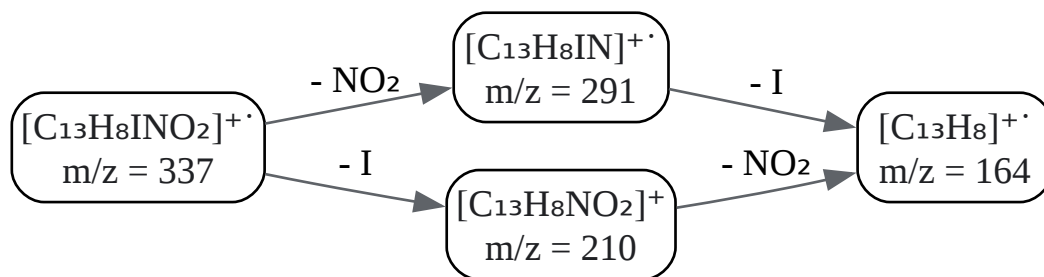
Introduction

2-Iodo-7-nitro-9H-fluorene is a substituted aromatic compound built on the fluorene backbone. Its molecular structure, featuring an electron-withdrawing nitro group and a heavy iodine atom, makes it a subject of interest in materials science and as an intermediate in organic synthesis. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous structural elucidation and purity assessment. This guide offers a detailed analysis of the spectroscopic data for **2-Iodo-7-nitro-9H-fluorene**, providing insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

- Molecular Formula: C₁₃H₈INO₂ [1][2]
- Molecular Weight: 337.12 g/mol [1][2]
- CAS Number: 23055-47-2 [2]
- Canonical SMILES: C1=CC(=C(C2=C1C=C(C=C2)--INVALID-LINK--[O-])I)CC3=CC=CC=C3

- InChI Key: HSJXILJMBUVJFU-UHFFFAOYSA-N[1][2]



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References

- 1. spectrabase.com [spectrabase.com]
- 2. echemi.com [echemi.com]
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